Spartein-5-ol

Description

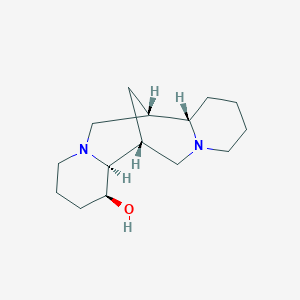

Structure

2D Structure

3D Structure

Properties

CAS No. |

2122-29-4 |

|---|---|

Molecular Formula |

C15H26N2O |

Molecular Weight |

250.38 g/mol |

IUPAC Name |

(1R,2S,3S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-3-ol |

InChI |

InChI=1S/C15H26N2O/c18-14-5-3-7-17-9-11-8-12(15(14)17)10-16-6-2-1-4-13(11)16/h11-15,18H,1-10H2/t11-,12-,13+,14+,15+/m1/s1 |

InChI Key |

JMXNBIDTNISOTA-MRLBHPIUSA-N |

SMILES |

C1CCN2CC3CC(C2C1)CN4C3C(CCC4)O |

Isomeric SMILES |

C1CCN2C[C@H]3C[C@@H]([C@@H]2C1)CN4[C@@H]3[C@H](CCC4)O |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3C(CCC4)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Retamine; |

Origin of Product |

United States |

Occurrence, Distribution, and Chemotaxonomic Significance

Natural Sources and Botanical Families of Spartein-5-ol and Analogues

This compound, also known as retamine, is a naturally occurring quinolizidine (B1214090) alkaloid found within specific plant families. nih.gov Quinolizidine alkaloids, as a class, are predominantly associated with the Fabaceae (legume) family. wikipedia.orgresearchgate.net Genera such as Lupinus, Genista, Cytisus, and Sophora are well-documented producers of these compounds. nih.govnih.gov

The biosynthesis of quinolizidine alkaloids, including sparteine (B1682161) and its derivatives, originates from the amino acid L-lysine. wikipedia.orgrsc.org Through a series of enzymatic reactions, lysine (B10760008) is converted to cadaverine (B124047), which then undergoes cyclization to form the characteristic quinolizidine ring structure. nih.govmdpi.com Sparteine itself is a precursor to a variety of other alkaloids, including lupanine (B156748) and hydroxylated derivatives. rsc.orgresearchgate.net

This compound has been specifically identified in various plant species. For instance, it has been reported in Cuscuta palaestina, a parasitic plant that acquires alkaloids from its host, and Genista ephedroides. nih.gov The presence of sparteine and its analogues is not limited to a single part of the plant; these compounds can be found in leaves, seeds, and flowers. researchgate.net

Below is an interactive data table summarizing the botanical sources of this compound and related quinolizidine alkaloids.

| Compound | Botanical Family | Genus | Species |

| This compound (Retamine) | Fabaceae | Genista | Genista ephedroides |

| This compound (Retamine) | Convolvulaceae | Cuscuta | Cuscuta palaestina (acquired from host) |

| Sparteine | Fabaceae | Cytisus | Cytisus scoparius |

| Sparteine | Fabaceae | Lupinus | Lupinus mutabilis |

| Sparteine | Fabaceae | Genista | Genista acanthoclada, Genista sandrasica |

| Lupanine | Fabaceae | Lupinus | Various Lupinus species |

| Lupanine | Fabaceae | Genista | Genista tenera |

| Cytisine (B100878) | Fabaceae | Genista | Genista tinctoria, Genista sagittalis |

Biogeographical Distribution and Ecogeographical Variation Studies

The distribution of plants containing sparteine and its analogues spans various geographical regions, with a notable concentration in the Mediterranean Basin and Western Asia, where the genus Genista is prevalent. researchgate.net The genus Lupinus, another significant source of quinolizidine alkaloids, has seen extensive radiation in the Rocky Mountains and the Andes. cabidigitallibrary.org

Studies have indicated that the alkaloid profiles of plants can exhibit significant variation based on their geographical origin. Research on Spartium junceum, for example, has shown that while the qualitative alkaloid pattern remains relatively consistent, the quantitative amounts of major alkaloids can differ between populations from different locations. researchgate.net This suggests that environmental factors and local adaptations may influence the production of these secondary metabolites.

Furthermore, ecogeographical variations have been observed in alkaloid content at different elevations. Some studies suggest that plant populations at higher altitudes may exhibit lower alkaloid concentrations compared to those at lower elevations. cabidigitallibrary.org This could be attributed to varying selective pressures from herbivores and pathogens across different environments.

Chemotaxonomic Implications of this compound Presence in Plant Species

The presence of specific quinolizidine alkaloids, including this compound and its structural relatives, serves as a valuable chemotaxonomic marker. The patterns of these alkaloids can help in the classification and differentiation of plant species, particularly within the Fabaceae family. thieme-connect.de For instance, the alkaloid profiles of Lupinus linearis and Lupinus gibertianus were found to be very similar, supporting their close morphological relationship. researchgate.net

The distribution of different types of quinolizidine alkaloids can delineate tribes and genera within the Fabaceae. For example, the presence of sparteine and lupanine is characteristic of the tribe Genisteae. nih.govnih.gov The analysis of these alkaloid patterns, often conducted using techniques like gas chromatography-mass spectrometry (GC-MS), provides a chemical fingerprint that complements traditional morphological taxonomy. researchgate.netresearchgate.netacgpubs.org

The study of alkaloid profiles in parasitic plants like Cuscuta species further highlights the chemotaxonomic significance. The alkaloids found in the parasite are often the same as those in its host plant, confirming the transfer of these compounds and providing clues about host-parasite relationships. researchgate.net

Role as a Secondary Metabolite in Plant Defense and Ecological Interactions

This compound and other quinolizidine alkaloids are classic examples of secondary metabolites that play a crucial role in plant defense. mdpi.comresearchgate.net These compounds are not involved in the primary metabolic processes of growth and development but are synthesized to mediate interactions with the environment. nih.gov

The primary defensive function of these alkaloids is to deter herbivores. mdpi.comresearchgate.net Their bitter taste and toxic properties make the plants unpalatable to a wide range of insects and grazing animals. wikipedia.org Quinolizidine alkaloids can act as neurotoxins, interfering with neurotransmitter receptors and ion channels in animals. cabidigitallibrary.org This toxicity serves as a potent chemical barrier against herbivory.

Beyond direct defense, these alkaloids are involved in more complex ecological interactions. For example, some specialist herbivores have evolved mechanisms to tolerate or even sequester these toxic compounds for their own defense against predators. researchgate.net Additionally, the production of these defensive chemicals can be induced or increased in response to herbivore attacks, demonstrating a dynamic defense strategy. researchgate.net The release of volatile organic compounds, which can include breakdown products of alkaloids, can also attract natural enemies of the herbivores, an example of indirect defense. mdpi.com

Biosynthesis and Metabolic Pathways

Elucidation of L-Lysine Derived Pathway to Quinolizidine (B1214090) Alkaloids

The foundational understanding of quinolizidine alkaloid (QA) biosynthesis is that the carbon and nitrogen atoms of the sparteine-type skeleton are derived exclusively from L-lysine. rsc.org Early tracer studies in the 1960s provided the first evidence for this, which was later confirmed and refined using stable isotope labeling and nuclear magnetic resonance (NMR) spectroscopy. rsc.org It is now established that the tetracyclic structure of sparteine (B1682161) is assembled from three C5 units, each donated by a molecule of L-lysine. rsc.orgwikidoc.orgwikipedia.org

Feeding experiments demonstrated that the first committed step in the biosynthesis of piperidine (B6355638), quinolizidine, and lycopodium (B1140326) alkaloids is the decarboxylation of L-lysine to produce cadaverine (B124047). frontiersin.org The entire C15N2 skeleton of sparteine is derived from three of these cadaverine units. cdnsciencepub.com Two of these units provide the outer rings (A and D) and their associated nitrogen atoms, while the third C5 unit forms the central two rings (B and C), with its nitrogen atom being lost during the process. cdnsciencepub.com This fundamental pathway, originating from L-lysine, is the universally accepted starting point for the biosynthesis of all sparteine-like QAs, including Spartein-5-ol. rsc.orgresearchgate.net

Specific Enzymatic Steps and Intermediates in Sparteine Biosynthesis

The biosynthesis of sparteine from L-lysine proceeds through several key enzymatic reactions and intermediates. While the exact sequence and some enzymes are still under investigation, a consensus pathway has been established through extensive research. rsc.orgwikidoc.org

Decarboxylation of L-Lysine: The pathway begins with the conversion of L-lysine into the diamine cadaverine. This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC) . wikidoc.orgfrontiersin.org This enzyme, along with others in the pathway, is localized in the chloroplasts. wikipedia.org

Formation of Δ¹-piperideine: Cadaverine is then oxidatively deaminated to 5-aminopentanal (B1222117). mdpi.comnih.gov This step is putatively catalyzed by a copper amino oxidase (CAO) . mdpi.comnih.gov The resulting 5-aminopentanal spontaneously cyclizes via a Schiff base reaction to form Δ¹-piperideine , a critical intermediate for the assembly of various lysine-derived alkaloids. wikidoc.orgmdpi.comfrontiersin.org

Formation of the Tetracyclic Skeleton: The assembly of the tetracyclic sparteine core from three units of Δ¹-piperideine is the most complex part of the pathway. Evidence suggests that the reactions proceed through enzyme-bound intermediates without the generation of free molecules. wikidoc.orgwikipedia.org Several hypotheses exist, but a favored model involves the formation of a tetracyclic di-iminium cation intermediate, which is then reduced to yield sparteine. rsc.orgmdpi.com An enzyme known as 17-oxosparteine (B1663948) synthase (OS) , a transaminase, has been identified and is believed to catalyze the formation of the quinolizidine skeleton in a channeled fashion, with 17-oxosparteine being a key intermediate. wikidoc.orgwikipedia.org However, other studies have ruled out 17-oxosparteine as a mandatory intermediate for all sparteine-like QAs, suggesting multiple routes may exist. rsc.org

Table 1: Key Enzymes in Sparteine Biosynthesis

| Enzyme Name | Abbreviation | Function | Reference(s) |

| Lysine Decarboxylase | LDC | Catalyzes the decarboxylation of L-lysine to cadaverine. | wikidoc.orgfrontiersin.org |

| Copper Amino Oxidase | CAO | Catalyzes the oxidative deamination of cadaverine to 5-aminopentanal. | mdpi.comnih.gov |

| 17-Oxosparteine Synthase | OS | A transaminase proposed to catalyze the formation of the quinolizidine skeleton. | wikidoc.orgwikipedia.org |

Table 2: Key Intermediates in Sparteine Biosynthesis

| Intermediate Name | Description | Role | Reference(s) |

| L-Lysine | Starting amino acid precursor. | Donates three C5 units. | rsc.orgwikidoc.org |

| Cadaverine | Diamine product of L-lysine decarboxylation. | The first committed intermediate; three units form the skeleton. | wikidoc.orgfrontiersin.org |

| 5-Aminopentanal | Aldehyde product of cadaverine oxidation. | Spontaneously cyclizes to form Δ¹-piperideine. | wikidoc.orgmdpi.com |

| Δ¹-Piperideine | Cyclic Schiff base. | Universal intermediate for the production of various lysine-derived alkaloids. | mdpi.comfrontiersin.org |

| 17-Oxosparteine | Oxidized sparteine derivative. | A proposed key intermediate in the formation of the tetracyclic ring system. | wikidoc.orgwikipedia.org |

Hypothetical and Proposed Pathways for C-5 Hydroxylation in this compound Formation

This compound, also known as retamine, is a hydroxylated derivative of sparteine. nih.gov The formation of such compounds typically occurs via "tailoring reactions" that modify the core alkaloid skeleton after it has been assembled. frontiersin.orgoup.com These modifications, including hydroxylation, oxidation, and esterification, are responsible for the vast structural diversity of quinolizidine alkaloids. researchgate.netresearchgate.net

While the specific enzyme responsible for the C-5 hydroxylation of sparteine has not been definitively characterized, the reaction is hypothetically catalyzed by a cytochrome P450 monooxygenase (CYP450) . This class of enzymes is frequently involved in the oxidative tailoring of secondary metabolites in plants, including other quinolizidine alkaloids. For example, the conversion of (-)-sparteine (B7772259) to (+)-lupanine involves an initial oxidation at C-17 catalyzed by CYP71D189, a cytochrome P450 enzyme. nih.gov

Therefore, the proposed pathway for this compound formation is the direct, stereospecific hydroxylation of the pre-formed sparteine molecule at the C-5 position, mediated by a currently uncharacterised CYP450 enzyme. This reaction would add a hydroxyl group to the C-5 carbon of the tetracyclic ring system, converting sparteine into this compound.

Genetic Regulation and Transcriptomic Studies of Alkaloid Biosynthesis in Producing Organisms

The biosynthesis of quinolizidine alkaloids is under tight genetic control, and its regulation has been investigated through transcriptomic studies, particularly in Lupinus species. researchgate.net The expression of QA biosynthetic genes is often localized to specific tissues, primarily the aerial parts of the plant, with the alkaloids being transported via the phloem to other organs for storage, such as the seeds. mdpi.comnih.gov

Comparative transcriptomics, analyzing gene expression between high-alkaloid ("bitter") and low-alkaloid ("sweet") cultivars of lupin, has been a key strategy for identifying candidate genes. frontiersin.orgoup.com These studies have led to the identification of genes encoding biosynthetic enzymes like LDC and acyltransferases. frontiersin.orgnih.gov

Furthermore, research has focused on identifying transcription factors that regulate the entire pathway. In narrow-leafed lupin (Lupinus angustifolius), the APETALA2/ethylene response factor (AP2/ERF) RAP2-7 has been identified as a crucial transcription factor. frontiersin.orgmdpi.com The RAP2-7 gene is located within a major quantitative trait locus (QTL) that affects alkaloid content and co-segregates with the iucundus locus, which is known to confer the low-alkaloid trait. mdpi.com Studies have shown that the expression of RAP2-7 is strongly correlated with the expression of other QA-related genes, supporting its role as a key regulator of the pathway. frontiersin.orgmdpi.com Partial sequences of other potential regulatory transcription factors, including DNA binding protein EREBP-3 and leucine (B10760876) zipper proteins, have also been identified, suggesting a complex regulatory network. nih.govoup.com

Tracer Studies and Isotopic Labeling Experiments in Pathway Elucidation

Tracer and isotopic labeling experiments have been indispensable for mapping the biosynthetic pathway of sparteine and other quinolizidine alkaloids. rsc.orgwikidoc.organnualreviews.org These studies involve feeding plants with precursors labeled with isotopes such as ¹⁴C, ¹³C, ¹⁵N, and ²H (deuterium) and then determining the position of the labels in the final alkaloid product.

Key findings from these experiments include:

Confirmation of L-Lysine as the Precursor: Early experiments using DL-[2-¹⁴C]lysine and DL-[6-¹⁴C]lysine established that the entire carbon skeleton of sparteine-like QAs originates from L-lysine. rsc.org

Role of Cadaverine: Feeding studies with (1-¹⁵N, 1-¹³C)cadaverine confirmed that it is a direct intermediate derived from lysine. rsc.org These experiments also showed that both nitrogen atoms in the tetracyclic skeleton are derived from cadaverine and that the C-N bonds of two of the cadaverine units remain intact during their incorporation into sparteine. wikidoc.orgwikipedia.org

Symmetrical Intermediate: The labeling patterns observed from specifically labeled lysine precursors suggested that the three lysine molecules are incorporated via a symmetrical intermediate, which was confirmed to be cadaverine. rsc.org

Stereochemical Insights: The use of stereospecifically deuterium-labeled cadaverine, such as (R)-(1-²H)cadaverine and (S)-(1-²H)cadaverine, revealed the precise stereochemistry of hydrogen loss during the deamination steps of the pathway. rsc.orgcdnsciencepub.com

Intermediate Disproval: Tracer studies were also crucial in disproving earlier hypotheses. For example, the hypothesis that 17-oxosparteine was a mandatory common intermediate was challenged by experiments showing that deuterium (B1214612) from labeled cadaverine was retained at the C-17 position of sparteine, which would not be possible if an oxo group were present at that position. rsc.org

Table 3: Summary of Key Tracer Experiments in Quinolizidine Alkaloid Biosynthesis

| Labeled Precursor | Plant Species (Example) | Key Finding | Reference(s) |

| DL-[2-¹⁴C]lysine | Lupinus angustifolius | Confirmed lysine as the carbon source for the QA skeleton. | rsc.org |

| DL-[6-¹³C]lysine | Lupinus angustifolius | Refined the understanding of how C5 units from lysine are incorporated. | rsc.org |

| [1-¹⁵N, 1-¹³C]cadaverine | Lupinus angustifolius | Proved cadaverine is a direct intermediate and that C-N bonds are incorporated intact. | rsc.orgwikidoc.org |

| (R)-[1-²H]cadaverine & (S)-[1-²H]cadaverine | Lupinus luteus | Elucidated the stereospecificity of hydrogen loss at multiple carbon centers. | rsc.org |

| [2-¹⁴C]- and [6-¹⁴C]-Δ¹-piperideine | Sophora tetraptera | Demonstrated that Δ¹-piperideine is an intermediate in the biosynthesis of matrine-type QAs. | cdnsciencepub.com |

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Spartein-5-ol (Racemic and Enantioselective)

Direct total synthesis of this compound is not extensively documented in the literature. Instead, synthetic efforts have primarily focused on the parent compound, (-)-sparteine (B7772259), which is a widely used chiral ligand. The synthesis of this compound is more commonly approached via the modification of other readily available lupin alkaloids.

Total Synthesis of the Sparteine (B1682161) Core: The total synthesis of sparteine has been a subject of interest due to its complex tetracyclic structure and its utility in asymmetric synthesis. psu.edu Both racemic and enantioselective syntheses have been developed.

Racemic Synthesis: One approach to racemic sparteine involves a Diels-Alder reaction to construct a key intermediate, followed by a series of transformations including cyclopropane (B1198618) formation, reductive cleavage, and a double Beckmann rearrangement to build the tetracyclic system. psu.eduresearchgate.netrsc.org A key step involves the moderately diastereoselective protonation of a bis-enolate intermediate to establish the required stereochemistry. psu.edu The final steps typically involve the reduction of a bis-lactam intermediate to yield (±)-sparteine. psu.eduresearchgate.net

Enantioselective Synthesis: The first asymmetric total synthesis of the unnatural (+)-sparteine was accomplished in 15 steps from 2,5-norbornadione. This synthesis features two key ring-expansion reactions: an intramolecular Schmidt reaction and a novel photo-Beckmann rearrangement, which were crucial for constructing the quinolizidine (B1214090) rings with the correct stereochemistry. Other strategies toward the enantioselective synthesis of (-)-sparteine have explored imino-aldol reactions and N-acyliminium ion cyclizations to install the critical stereocenters. thieme-connect.de

Partial Synthesis of this compound (Retamine): Historical approaches indicate that the synthesis of this compound (retamine) can be achieved from other lupin alkaloids. One documented partial synthesis involved the enantiomorph of what was then believed to be retamine, (-)-12-hydroxysparteine. researchgate.netcdnsciencepub.com This was achieved through the dehydration of (+)-13-hydroxylupanine, which yielded a mixture of Δ¹²‚¹³- and Δ¹³‚¹⁴-dehydrolupanine. researchgate.netcdnsciencepub.com Subsequent hydroboration of the Δ¹²‚¹³-isomer led to the formation of (-)-12-hydroxy-sparteine, which demonstrated identical spectroscopic and chromatographic properties to natural retamine, albeit with an opposite optical rotation. researchgate.netcdnsciencepub.com

Asymmetric Synthesis Methodologies Utilizing Sparteine or its Analogues as Chiral Ligands/Auxiliaries

The most significant application of the sparteine scaffold is its use as a chiral ligand in asymmetric synthesis. wikipedia.org (-)-Sparteine, being a naturally occurring and commercially available diamine, is widely employed to control stereochemistry in a variety of chemical reactions. Current time information in Bangalore, IN.researchgate.net

The complex formed between (-)-sparteine and an organolithium reagent, such as sec-butyllithium, creates a potent chiral base. This complex can enantioselectively deprotonate prochiral substrates, leading to configurationally stable organolithium intermediates that can be trapped by various electrophiles. Current time information in Bangalore, IN. This methodology has been successfully applied to the asymmetric lithiation-substitution of substrates like N-Boc pyrrolidine. acs.org

Beyond lithiation, sparteine has proven to be an effective chiral ligand for other metals, including palladium, copper, and titanium, in a range of enantioselective transformations. researchgate.netnih.govresearchgate.net These reactions include aldol (B89426) additions, Michael additions, oxidative kinetic resolutions of secondary alcohols, and Sonogashira-type cross-coupling reactions. researchgate.netresearchgate.net For instance, dicationic palladium complexes with (-)-sparteine have shown excellent catalytic performance in enantioselective aldol reactions. researchgate.net

| Reaction Type | Metal/Reagent | Sparteine Use | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Deprotonation | s-BuLi | Chiral Ligand | Forms chiral base for enantioselective lithiation of prochiral substrates. | Current time information in Bangalore, IN.acs.org |

| Asymmetric Aldol Addition | TiCl₄ | Chiral Ligand | Provides aldol products with excellent chiral selectivities. | nih.gov |

| Oxidative Kinetic Resolution | Palladium | Chiral Ligand | Enables resolution of secondary alcohols. | researchgate.netnih.gov |

| Mukaiyama Aldol Reaction | Palladium | Chiral Ligand | Catalyzes enantioselective addition of silyl (B83357) enol ethers to aldehydes. | researchgate.net |

| Sonogashira Cross-Coupling | Copper(I) | Chiral Ligand | Forms a well-characterized catalyst for coupling phenylacetylenes and haloarenes. | researchgate.net |

Development of Sparteine-Like Chiral Diamines and Surrogates for Stereocontrolled Synthesis

A significant limitation in sparteine-mediated synthesis is that only the (-)-enantiomer is readily available from natural sources. Current time information in Bangalore, IN.nih.gov The unnatural (+)-enantiomer is difficult to obtain, which prevents access to the opposite product enantiomers in many asymmetric reactions. This " (+)-sparteine problem" has spurred considerable research into the design and synthesis of "sparteine-like" diamines that can function as (+)-sparteine surrogates. Current time information in Bangalore, IN.

The goal is to create structurally similar, yet synthetically accessible, molecules that can mimic the chelating properties and stereochemical influence of (+)-sparteine. Research has shown that the entire tetracyclic framework of sparteine is not strictly necessary for high enantioselectivity. acs.org Successful surrogates have been developed that lack the D-ring of sparteine but retain a rigid bispidine framework, which is crucial for effective stereocontrol. Current time information in Bangalore, IN.acs.org

A particularly effective strategy for synthesizing these surrogates involves using the natural product (-)-cytisine as a starting material. Current time information in Bangalore, IN. This approach allows for the creation of (+)-sparteine mimics in a few simple steps, providing gram quantities of the desired chiral diamine. acs.org These surrogates, when used in asymmetric reactions like the lithiation of N-Boc pyrrolidine, often provide the opposite enantiomer with selectivity comparable to that achieved with natural (-)-sparteine. Current time information in Bangalore, IN.

| Surrogate Type | Starting Material | Key Design Feature | Performance | Reference |

|---|---|---|---|---|

| Tricyclic Diamine | (-)-Cytisine | Lacks D-ring of sparteine, retains rigid framework. | Functions as a (+)-sparteine mimic, providing opposite enantioselectivity. | Current time information in Bangalore, IN.acs.org |

| Resolved Tricyclic Diamine | Ethyl-2-pyridyl acetate (B1210297) | Synthesized as a racemate and then resolved. | Resolution was challenging; cytisine (B100878) route is more efficient. | acs.org |

| C2-Symmetric Diamines | Various | Designed to mimic sparteine's metal ligating ability. | Evaluated as potential sparteine surrogates. | uni-giessen.de |

| Untethered 1,3-Diamine | N/A | Designed by "untethering" one of sparteine's rings. | Reported to be efficient for reactions in water. | google.com |

Derivatization Strategies for Structural Modification and Exploration of this compound Analogues

The structural modification of this compound and its parent alkaloid, sparteine, allows for the exploration of new analogues and the introduction of functional groups for further synthetic manipulation or analytical detection.

Oxidation: The sparteine core is susceptible to oxidation at various positions. Oxidation with hydrogen peroxide can lead to the formation of N-oxides. researchgate.net Other oxidizing agents, such as potassium permanganate, have been used to selectively introduce a hydroxyl group at the C-17 position of sparteine in high yield. google.com Conversely, other oxidants like mercury(II) acetate can lead to dehydrosparteine derivatives. google.com These methods highlight the potential to create a variety of hydroxylated or unsaturated sparteine analogues.

Analytical Derivatization: For analytical purposes, such as chromatography, this compound (retamine) and other alkaloids can be derivatized. Methods include using reagents like vanillin-sulfuric acid for detection on TLC plates. uni-giessen.de For gas chromatography (GC), derivatization of the hydroxyl group is often necessary. The use of reagents like a mixture of N,O-Bis(trimethylsilyl)acetamide (BSA) and Trimethylchlorosilane (TMCS) converts the hydroxyl group into a more volatile trimethylsilyl (B98337) ether, facilitating analysis. researchgate.net

Synthetic Derivatization: More complex derivatizations aim to build upon the alkaloid scaffold. One reported strategy involves the selective derivatization of a related indolizidine alkaloid using bis(tributyltin) oxide, followed by acylation with butyryl chloride. This type of selective functionalization of a hydroxyl group demonstrates a pathway for creating ester analogues of this compound. Furthermore, electrochemical α-cyanation has been described as an efficient method to introduce a cyano group onto sparteine-type alkaloids, providing a handle for further chemical transformations.

Stereoselective Formation of Functionalized this compound Intermediates

The stereoselective synthesis of functionalized intermediates is fundamental to building complex molecules like this compound and its analogues. Many of the asymmetric reactions that use sparteine as a chiral ligand (as discussed in section 4.2) are prime examples of this principle, as they generate chiral products that can serve as intermediates for further synthesis.

For example, the Hoppe-Matteson-Aggarwal rearrangement, a powerful C-C bond-forming reaction, can be performed using chiral polyketide fragments in the absence of sparteine to produce stereotriads bearing allylic alcohols with high diastereoselectivity. researchgate.net This substrate-controlled approach demonstrates how stereochemistry inherent in a starting material can direct the formation of new stereocenters. researchgate.netacs.org

In the synthesis of sparteine surrogates, stereocontrol is also paramount. The synthesis of a (+)-sparteine surrogate from (-)-cytisine proceeds through intermediates where the stereochemistry is retained from the starting material. acs.org Similarly, the two-directional synthesis of (+)-β-isosparteine, a diastereomer of sparteine, utilizes a double imino-aldol reaction where a chiral sulfinyl auxiliary controls the absolute stereochemistry at all four newly formed stereogenic centers in a single step. soton.ac.uk Such methodologies are crucial for accessing specific diastereomers of the sparteine framework and its functionalized derivatives.

Stereochemistry and Conformational Analysis

Determination of Absolute and Relative Stereochemistry of Spartein-5-ol

The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms, defining its specific enantiomeric form (R or S). The relative configuration, on the other hand, describes the relationship between two or more stereocenters within the same molecule (e.g., cis/trans or syn/anti). For this compound, also known as Retamine, the IUPAC name (1R,2S,3S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-3-ol precisely defines the absolute stereochemistry at each of its five stereogenic centers. nih.gov

The determination of the absolute and relative stereochemistry of such complex molecules historically relied on chemical correlation with standards of known configuration, such as glyceraldehyde. libretexts.org Modern techniques, however, provide more direct and definitive assignments. X-ray crystallography is a powerful tool that allows for the precise determination of the three-dimensional structure of a molecule in the solid state, thereby establishing both its absolute and relative stereochemistry. soton.ac.uk Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are also crucial. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space interactions between protons, providing valuable information about the relative stereochemistry of the molecule in solution.

Diastereoisomeric Forms and their Academic Significance (e.g., Isosparteine Analogues)

Molecules with multiple stereocenters, like this compound, can exist as diastereomers, which are stereoisomers that are not mirror images of each other. The sparteine (B1682161) series itself includes three main stereoisomers: sparteine, α-isosparteine, and β-isosparteine. soton.ac.uk These diastereomers differ in the configuration at one or more, but not all, of their chiral centers. This results in distinct physical and chemical properties.

The academic significance of these diastereomeric forms is substantial. They serve as valuable tools for studying the influence of stereochemistry on chemical reactivity and biological activity. For instance, different isomers of sparteine, when used as chiral ligands in asymmetric synthesis, can lead to the formation of enantiomerically distinct products. acs.org The study of isosparteine analogues provides insights into how subtle changes in the three-dimensional structure of the bis-quinolizidine core affect its properties. researchgate.net

The synthesis of various diastereomers, such as (+)-β-isosparteine, has been a focus of synthetic organic chemistry, often employing stereoselective reactions to control the configuration at each stereocenter. soton.ac.uk The development of synthetic routes to these complex natural products allows for a more detailed investigation of their properties and potential applications.

Conformational Preferences and Dynamics of the Tetracyclic Bis-quinolizidine System

This conformational equilibrium is influenced by several factors, including the nature and position of substituents. The introduction of a hydroxyl group at the C-5 position in this compound would be expected to influence this equilibrium. The preference for an axial or equatorial orientation of the hydroxyl group will affect the stability of the different conformations of the ring to which it is attached.

The conformational dynamics of the bis-quinolizidine system can be studied using variable-temperature NMR spectroscopy. researchgate.net By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the thermodynamic parameters for the interconversion between different conformers. The conformation of these alkaloids in solution has been shown to correlate with their sensory properties, such as bitterness. cabidigitallibrary.org

| Ring System | Common Conformations | Key Features |

| A/B Rings | trans-quinolizidine (double-chair) | Relatively rigid and resistant to conformational changes. cas.cz |

| C/D Rings | trans boat-chair or cis double-chair | More susceptible to inversion at the N-16 nitrogen atom. cas.cz |

Computational Modeling Studies on Molecular Conformation and Isomerism

Computational modeling has become an indispensable tool for studying the conformation and isomerism of complex molecules like this compound. nih.gov Techniques such as Density Functional Theory (DFT) and ab initio methods allow for the calculation of the relative energies of different conformers and isomers, providing insights into their stability and population at equilibrium. uva.es

These computational studies can predict the most stable conformations of the tetracyclic system and how these are influenced by substituents. For example, modeling can help to determine whether an axial or equatorial position of the hydroxyl group in this compound is energetically more favorable. Furthermore, computational methods can be used to calculate theoretical NMR chemical shifts and coupling constants for different conformers, which can then be compared with experimental data to validate the predicted structures. nih.gov

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of these molecules over time, providing a more complete picture of their conformational landscape. researchgate.net These simulations can reveal the pathways and energy barriers for the interconversion between different conformations.

| Computational Method | Application in this compound Analysis |

| Density Functional Theory (DFT) | Calculation of relative energies of conformers and isomers. nih.gov |

| Ab initio methods | High-accuracy calculation of molecular properties. uva.es |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and interconversion pathways. nih.govresearchgate.net |

Enantiomeric Purity Assessment and Resolution Techniques

For chiral molecules, determining the enantiomeric purity, or enantiomeric excess (ee), is crucial, especially when they are used in applications where stereochemistry is important, such as asymmetric synthesis or pharmacology. Several techniques are available for assessing the enantiomeric purity of sparteine derivatives.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating enantiomers and determining their relative amounts. nih.govacs.org These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

NMR spectroscopy can also be used to determine enantiomeric excess through the use of chiral shift reagents or chiral solvating agents. researchgate.net These agents interact with the enantiomers to form diastereomeric complexes that have distinct NMR spectra, allowing for the quantification of each enantiomer.

The resolution of racemic mixtures of sparteine precursors, such as lupanine (B156748), is often a necessary step in obtaining enantiomerically pure sparteine derivatives. researchgate.net This can be achieved through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility. ulisboa.pt Enzymatic resolution offers an alternative, highly selective method for separating enantiomers. researchgate.net

| Technique | Principle | Application to this compound |

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. nih.govacs.org | Separation and quantification of enantiomers. |

| NMR with Chiral Additives | Formation of diastereomeric complexes with distinct spectra. researchgate.net | Determination of enantiomeric excess. |

| Classical Resolution | Formation and separation of diastereomeric salts. ulisboa.pt | Separation of racemic mixtures. |

| Enzymatic Resolution | Stereoselective enzymatic transformation. researchgate.net | Kinetic resolution of racemates. |

Coordination Chemistry and Metal Complexation

Investigation of Spartein-5-ol as a Chiral Ligand in Organometallic Chemistry

This compound, as a derivative of the naturally occurring alkaloid sparteine (B1682161), has been investigated as a chiral ligand in organometallic chemistry, particularly in the realm of asymmetric synthesis. researchgate.netresearchgate.neteurekaselect.com Chiral ligands are crucial for constructing enantioenriched molecules, which have significant applications in medicinal and material sciences. eurekaselect.com The rigid, cage-like bisquinolizidine structure of sparteine and its analogs provides a well-defined chiral environment around a metal center, influencing the stereochemical outcome of a reaction. researchgate.net

The use of sparteine-type ligands in conjunction with organolithium compounds has been particularly successful for enantioselective transformations. researchgate.nettcichemicals.com These complexes are adept at recognizing enantiotopic positions in carbanions and prochiral protons of reaction partners. tcichemicals.com While (-)-sparteine (B7772259) has been more commonly used, there is interest in its derivatives and other isomers like (+)-sparteine, which can potentially lead to products with the opposite configuration. tcichemicals.com The development of sparteine surrogates is also an active area of research to expand the scope and efficiency of these chiral ligands in asymmetric reactions. researchgate.net For instance, the enantioselective deprotonation of phosphane-boranes and phosphane sulphides has been achieved using s-BuLi and (−)-sparteine as a chiral auxiliary. rsc.org

Structure and Properties of this compound Metal Complexes (e.g., with Zn(II), Cu(II), Pd(II))

The coordination chemistry of sparteine and its derivatives with various transition metals, including zinc(II), copper(II), and palladium(II), has been a subject of detailed study. researchgate.netresearchgate.net These metals form complexes where the sparteine-type ligand, acting as a bidentate diamine, coordinates to the metal center. researchgate.netresearchgate.net The resulting complexes exhibit specific structures and properties that are crucial for their catalytic activity.

Coordination compounds of sparteine with Zn(II) and Cu(II) salts, including halides, pseudo-halides, and oxy-anions, have been characterized. researchgate.net Spectroscopic studies have been instrumental in elucidating the structure of these complexes. researchgate.net For example, changes in the chemical shifts of protons adjacent to the nitrogen atoms in NMR spectra confirm the coordination of the metal to the two nitrogen atoms of the sparteine ligand. researchgate.net

Palladium complexes with sparteine have also been synthesized and utilized in asymmetric catalysis. A dicationic (-)-sparteine palladium complex, for instance, has demonstrated high efficiency in enantioselective aldol (B89426) reactions. researchgate.net The structural rigidity of the bispidine backbone, a core component of the sparteine structure, preorganizes the ligand for efficient metal coordination. mdpi.com

Below is a table summarizing some of the investigated metal complexes with sparteine and related ligands.

| Metal Ion | Ligand Type | Complex Type | Application/Finding |

| Zn(II) | Sparteine | LMX2 (X = halides, pseudo-halides, oxy-anions) | Structural and spectroscopic properties investigated. researchgate.net |

| Cu(II) | Sparteine | LMX2 (X = halides, pseudo-halides, oxy-anions) | Structural and spectroscopic properties investigated. researchgate.net |

| Cu(II) | Sparteine | Dichloro[(-)-sparteine-N,N']copper(II) | Used in asymmetric reactions. researchgate.net |

| Pd(II) | (-)-Sparteine | Dicationic (-)-sparteine palladium complex | Highly effective in enantioselective aldol reactions. researchgate.net |

| Pd(II) | Sparteine | Palladium-sparteine complexes | Catalyzes asymmetric allylic alkylation. eurekaselect.com |

Role of Complexation in Asymmetric Catalysis and Stereoselective Transformations

The complexation of this compound and related sparteine ligands to metal centers is fundamental to their role in asymmetric catalysis. nih.govfrontiersin.org By creating a chiral environment around the catalytically active metal, these ligands can direct the stereochemical course of a reaction, leading to the preferential formation of one enantiomer over the other. eurekaselect.comfrontiersin.org This principle has been applied to a wide range of stereoselective transformations. researchgate.net

Sparteine-metal complexes have been successfully employed as catalysts in various asymmetric reactions, including aldol reactions, Sonogashira-type cross-coupling reactions, and the oxidative kinetic resolution of secondary alcohols. researchgate.net For example, the use of a dicationic (-)-sparteine palladium complex has proven highly effective for achieving high enantioselectivity in aldol reactions. researchgate.net Similarly, copper-sparteine complexes have been utilized in the synthesis of anticonvulsant drugs. researchgate.net

The combination of a chiral ligand with a metal can lead to highly efficient catalytic systems. mdpi.com In some cases, a combination of a Lewis acid and a chiral ligand complex can be employed to achieve enantioselective transformations. mdpi.com The design of the chiral ligand is key to controlling the stereoselectivity of these reactions. frontiersin.org

Theoretical and Experimental Studies on Ligand-Metal Interactions and Coordination Geometries

A combination of theoretical and experimental methods is employed to understand the intricate details of ligand-metal interactions and the resulting coordination geometries in this compound metal complexes. nih.govrsc.org Experimental techniques such as UV-Visible spectroscopy, NMR spectroscopy, and X-ray crystallography provide valuable data on the formation, stability, and structure of these complexes. researchgate.netfarmaciajournal.com

UV-Visible spectroscopy can monitor the changes in the electronic spectrum of a metal complex upon interaction with other molecules, confirming complex formation. farmaciajournal.com NMR titration studies are used to investigate the coordination chemistry in solution. mdpi.com Single-crystal X-ray diffraction provides precise information on the three-dimensional structure of the complexes in the solid state, including bond lengths and angles. mdpi.com

Theoretical calculations, such as Density Functional Theory (DFT), complement these experimental findings by providing insights into the electronic structure and bonding within the complexes. nih.govresearchgate.net These computational methods can be used to calculate properties like the heat of formation, binding energy, and electronic spectra, which can be compared with experimental data. Molecular orbital surfaces, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to understand the reactivity of the complexes. nih.gov These theoretical models help in rationalizing the observed stereoselectivities and in designing new and more effective chiral catalysts. rsc.org

Structure Activity Relationship Studies Mechanistic Focus

Mechanistic Investigations of Biological Activities of Spartein-5-ol and Structural Analogues

This compound, also known as Retamine, is a quinolizidine (B1214090) alkaloid whose biological activities are intrinsically linked to its tetracyclic ring structure. nih.gov Mechanistic studies often involve comparing its activity with that of its close structural analogues, primarily sparteine (B1682161) and lupanine (B156748), to elucidate the functional importance of specific chemical modifications. Sparteine, for instance, lacks the C-5 hydroxyl group of this compound, while lupanine contains a carbonyl group at C-2. acs.orgnih.gov

The biological activities of these alkaloids are diverse, ranging from antiarrhythmic to antimicrobial and anticonvulsant effects. wikipedia.orgnih.govresearchgate.net Research into analogues, such as N,N'-disubstituted bispidines which mimic the inner rings of sparteine, has been conducted to probe the core pharmacophore. nih.govacs.org These studies have shown that while several bispidine analogues exhibit comparable antiarrhythmic potency to sparteine, their toxicity profiles can be lower, suggesting that modifications to the peripheral rings can fine-tune the therapeutic index. nih.gov The prevailing hypothesis is that the pharmacological effects of these compounds may arise from properties other than the simple chelation of calcium and magnesium ions. nih.gov

Exploration of Molecular Targets and Pathways Modulated by Sparteine-Type Alkaloids

Sparteine-type alkaloids exert their effects by interacting with specific molecular targets and modulating cellular pathways. Sparteine is recognized as a class 1a antiarrhythmic agent because it functions as a sodium channel blocker. wikipedia.orgdrugbank.comnih.gov Its ability to chelate bivalent metals like calcium and magnesium is also thought to contribute to its biological profile. wikipedia.orgdrugbank.comnih.gov

Beyond its effects on ion channels, sparteine has been shown to possess anticonvulsant properties. This activity is likely mediated through the activation of M2 and M4 subtypes of muscarinic acetylcholine (B1216132) receptors (mAChRs), which can decrease neuronal hyperexcitability. nih.govresearchgate.net The modulation of these receptors represents a key mechanism of action in the central nervous system. nih.govresearchgate.net Furthermore, studies on related quinolizidine alkaloids suggest that they can influence critical cellular signaling pathways, including those related to reactive oxygen species (ROS), which may be a mechanism for their anticancer properties. taylorandfrancis.com For example, the alkaloid cytisine (B100878) has been shown to induce apoptosis in cancer cells by modulating the CHOP/GADD153, JNK, and caspase-4 pathways. acs.org

Comparative Analysis of the Activity of this compound with Other Quinolizidine Alkaloids

The bioactivity of this compound and other quinolizidine alkaloids (QAs) varies significantly depending on their specific structure. mdpi.com Each lupin species, for instance, produces a unique profile of alkaloids, leading to different biological effects. mdpi.com The class of QAs is extensive, including well-studied compounds like lupanine, matrine, anagyrine, and cytisine, each with a distinct activity profile. nih.gov

Antimicrobial activity is a widely reported property of QAs, but their potency varies. researchgate.net For example, sparteine has demonstrated bacteriostatic activity against Mycobacterium phlei and various strains of Mycobacterium tuberculosis. nih.govscielo.org.pe In contrast, matrine's antibacterial action is thought to involve the disruption of the bacterial cell membrane or the inhibition of biofilm formation. researchgate.net The comparative antimicrobial activities of several quinolizidine alkaloids are detailed in the table below, highlighting the structural nuances that determine their efficacy against different microbial species.

| Alkaloid | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sparteine | Escherichia coli | 37-61 µg/mL |

| Sparteine | Agrobacterium tumefaciens | 130-146 µg/mL |

| Sparteine | Mycobacterium tuberculosis (susceptible & resistant strains) | No colony formation at 25, 50, and 100 mM |

| Alkaloid Extract of Genista vuralii (contains 10 QAs) | Staphylococcus aureus | 62.5 µg/mL |

| Alkaloid Extract of Genista vuralii (contains 10 QAs) | Bacillus subtilis | 62.5 µg/mL |

| Alkaloid Extract of Genista vuralii (contains 10 QAs) | Pseudomonas aeruginosa | 125 µg/mL |

| Alkaloid Extract of Genista vuralii (contains 10 QAs) | Candida krusei | 62.5 µg/mL |

| Matrine | Staphylococcus aureus | 12,500 µg/mL |

| Sophoridine | Staphylococcus aureus | 10.24 mg/mL |

This table presents a selection of reported MIC values to illustrate the comparative activities of different quinolizidine alkaloids. Data sourced from references researchgate.nettandfonline.comnih.govresearchgate.net.

Studies on Antimicrobial Mechanisms (e.g., inhibition of specific cellular processes)

The antimicrobial mechanisms of sparteine-type alkaloids involve various cellular processes. Sparteine has demonstrated notable bacteriostatic and bactericidal activity, particularly against mycobacteria. nih.govscielo.org.penih.gov In vitro studies showed that sparteine sulfate (B86663) completely inhibited the growth of four strains of Mycobacterium tuberculosis, including isoniazid-resistant, rifampicin-resistant, and multidrug-resistant strains, at concentrations of 25, 50, and 100 mM. nih.govnih.gov This suggests a potent antimicrobial effect that is not compromised by common resistance mechanisms. nih.gov

While the exact mechanism for sparteine against M. tuberculosis is not fully elucidated, the actions of related alkaloids provide clues. nih.govscielo.org.pe For example, the antibacterial activity of matrine, which is structurally similar to sparteine, is attributed to the disruption of the bacterial cell membrane or the inhibition of biofilm formation. researchgate.net Quinolizidine alkaloids in general have been reported to possess broad antimicrobial activity. mdpi.com Sparteine has also been reported to have bactericidal activity against Staphylococcus aureus and Bacillus subtilis. scione.com The ability of these lipophilic alkaloids to interact with and potentially disrupt the integrity of the cell membrane is a likely component of their antimicrobial action.

| Compound/Extract | Microorganism | Activity / Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sparteine | Mycobacterium tuberculosis (susceptible) | No colony formation at 25 mM |

| Sparteine | Mycobacterium tuberculosis (isoniazid-resistant) | No colony formation at 25 mM |

| Sparteine | Mycobacterium tuberculosis (rifampicin-resistant) | No colony formation at 25 mM |

| Sparteine | Mycobacterium tuberculosis (multidrug-resistant) | No colony formation at 25 mM |

| Sparteine | Mycobacterium phlei | Bacteriostatic activity |

| Semi-purified alkaloids from L. jaimehintoniana (Sparteine present) | Escherichia coli | MIC: 37-61 µg/mL |

| Semi-purified alkaloids from L. jaimehintoniana (Sparteine present) | Agrobacterium tumefaciens | MIC: 130-146 µg/mL |

| Alkaloid extract from Genista vuralii (Sparteine not specified) | Staphylococcus aureus | MIC: 62.5 µg/mL |

| Alkaloid extract from Genista vuralii (Sparteine not specified) | Bacillus subtilis | MIC: 62.5 µg/mL |

This table summarizes the antimicrobial spectrum of sparteine and related alkaloid extracts. Data sourced from references nih.govscielo.org.petandfonline.comnih.govresearchgate.net.

Allelochemical Activity and Plant-Plant/Plant-Microbe Interactions

Quinolizidine alkaloids, including sparteine, are key secondary metabolites that mediate ecological interactions. researchgate.net They function as a chemical defense mechanism for plants, deterring herbivores due to their bitter taste and toxicity. acs.orgtandfonline.com These alkaloids are typically synthesized in the green parts of the plant and transported to other tissues, with significant accumulation often occurring in the seeds and epidermis. acs.org

Beyond defense against herbivores, these compounds exhibit allelochemical activity, influencing the growth and development of neighboring plants and microbes. researchgate.net For example, crude methanolic and semi-purified alkaloid extracts from Lupinus jaimehintoniana, which contain sparteine, demonstrated significant allelopathic effects by inhibiting the germination of Lactuca sativa (lettuce) seeds at concentrations between 50-300 µg/mL. researchgate.net This suggests that these alkaloids, when leached into the soil, can suppress competing flora. Sparteine is a primary alkaloid produced by the invasive plant Cytisus scoparius (scotch broom) and is implicated in the negative soil legacy of this species, which can hinder the growth of native plants and their associated soil microbes. researchgate.net This allelochemical activity is a crucial factor in the invasion success of certain plant species. researchgate.net

Advanced Spectroscopic and Computational Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Spartein-5-ol. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments work in concert to provide a complete picture of the molecule's connectivity and spatial arrangement.

Detailed ¹H and ¹³C NMR analyses, while not extensively published for this compound itself, can be inferred from data on the parent alkaloid, sparteine (B1682161). researchgate.net The presence of the hydroxyl group at the C-5 position in this compound would be expected to induce significant downfield shifts for the proton at C-5 (H-5) and for the C-5 carbon itself, compared to unsubstituted sparteine. The chemical shifts of neighboring protons and carbons would also be affected.

The stereochemistry of the molecule's multiple chiral centers can be determined using advanced NMR methods. wordpress.com For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space correlations between protons, which helps to establish their relative orientation. wordpress.comipb.pt The magnitude of proton-proton coupling constants (³JHH) can also provide crucial information about dihedral angles, further defining the conformation of the rigid quinolizidine (B1214090) ring system. ipb.pt In complex cases, comparing experimental NMR data with values calculated using Density Functional Theory (DFT) can provide definitive stereochemical assignments. mdpi.comawi.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Nuclei in this compound Predicted values are based on the known spectra of sparteine and related alkaloids, accounting for the influence of the C-5 hydroxyl group.

| Nucleus | Predicted Chemical Shift (ppm) | Rationale for Prediction |

|---|---|---|

| H-5 | 3.5 - 4.5 | Directly attached to the hydroxyl-bearing carbon, leading to a significant downfield shift. |

| C-5 | 60 - 70 | Deshielded due to the direct attachment of the electronegative oxygen atom. |

| H-2, H-6, H-10, H-11, H-15, H-17 | 1.8 - 4.0 | Protons at α-positions to nitrogen atoms, with shifts influenced by the overall molecular conformation. researchgate.net |

| Other C-H | 1.0 - 2.5 | Aliphatic protons within the saturated ring structure. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₅H₂₆N₂O), the calculated monoisotopic mass is 250.204513457 Da. nih.gov An experimental HRMS measurement confirming this value would serve as definitive proof of the molecular formula.

In addition to accurate mass measurement, mass spectrometry reveals characteristic fragmentation patterns upon ionization, which offers structural clues. savemyexams.com While a specific fragmentation study for this compound is not widely available, a predictable pattern can be proposed based on the known behavior of sparteine and cyclic alcohols. libretexts.orgresearchgate.net The molecular ion peak [M]⁺ would be observed, along with a prominent protonated molecule peak [M+H]⁺ at m/z 251.2121 in techniques like electrospray ionization (ESI). researchgate.net

Key fragmentation pathways would likely include:

Loss of a water molecule: A characteristic fragmentation for alcohols, leading to a peak at m/z 232 ([M-H₂O]⁺). libretexts.org

Ring cleavage: The complex tetracyclic system can fragment in various ways, often initiated by cleavage of the C-C bonds adjacent to the nitrogen atoms, a common pathway for quinolizidine alkaloids. spectroscopyonline.com

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₅H₂₆N₂O]⁺ | 250.2045 | Molecular Ion (M⁺) |

| [C₁₅H₂₇N₂O]⁺ | 251.2121 | Protonated Molecule [M+H]⁺ |

| [C₁₅H₂₄N₂]⁺ | 232.1939 | Loss of water molecule from the molecular ion |

| [C₅H₁₀N]⁺ | 84.0813 | Fragment from cleavage of the piperidine (B6355638) rings |

| [C₈H₁₅N]⁺ | 125.1204 | Fragment from cleavage across the bicyclic system |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Properties

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. missouri.edu In the IR spectrum of this compound, the most prominent and diagnostic absorption would be from the hydroxyl (-OH) group.

Key expected IR absorptions include:

O-H stretch: A strong, broad band in the region of 3500-3200 cm⁻¹, characteristic of an alcohol group involved in hydrogen bonding. specac.comsavemyexams.com

C-H stretch: Multiple sharp bands between 3000 and 2800 cm⁻¹ due to the numerous sp³ C-H bonds in the saturated ring system.

C-O stretch: A strong absorption in the 1300-1000 cm⁻¹ range, confirming the presence of the alcohol. savemyexams.com

C-N stretch: Absorptions typically found in the 1250-1020 cm⁻¹ region. specac.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu this compound, being a saturated tetracyclic amine and alcohol, lacks conjugated π-systems. Therefore, it is not expected to show significant absorption in the standard UV-Vis range (200-800 nm). libretexts.org Any observed absorptions would be weak and occur in the far-UV region (below 200 nm), corresponding to n→σ* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. msu.edu

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretch, H-bonded | 3500 - 3200 | Strong, Broad |

| Alkane (C-H) | Stretch | 3000 - 2850 | Strong |

| Alcohol (C-O) | Stretch | 1300 - 1000 | Strong |

| Amine (C-N) | Stretch | 1250 - 1020 | Medium-Weak |

X-ray Crystallography for Definitive Three-Dimensional Structural Determination of this compound and its Derivatives/Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid, crystalline sample. libretexts.organton-paar.com This technique provides unequivocal proof of molecular connectivity, conformation, and absolute stereochemistry by mapping electron density within the crystal. azolifesciences.com

For a molecule with multiple stereocenters like this compound, obtaining a single crystal suitable for X-ray diffraction would yield an unambiguous structural model. This would definitively establish the relative and absolute configuration of all chiral centers and reveal the preferred solid-state conformation of the tetracyclic ring system. While a crystal structure for this compound itself is not prominently published, the structures of numerous complexes involving the parent compound, (-)-sparteine (B7772259), have been determined. academie-sciences.fr These studies demonstrate the power of crystallography to elucidate the precise coordination geometry and conformational details of the sparteine framework when bound to metal centers, information that is critical for understanding its role in catalysis. academie-sciences.frpsu.edu

Quantum Chemical Calculations (e.g., DFT) for Theoretical Predictions of Molecular Properties, Reaction Mechanisms, and Transition States

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a powerful complement to experimental techniques. journaleras.com By solving approximations of the Schrödinger equation, DFT can predict a wide range of molecular properties for this compound from first principles.

Common applications of DFT for studying this compound include:

Geometry Optimization: Calculating the lowest-energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray data.

Spectroscopic Prediction: Simulating IR vibrational frequencies and NMR chemical shifts. mdpi.com Comparing these theoretical spectra with experimental data is a powerful method for structural verification and stereochemical assignment. mdpi.comawi.de

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. scielo.org.mxscirp.org

Reaction Mechanisms: Mapping the potential energy surface for chemical reactions involving this compound, allowing for the identification of transition states and the calculation of activation energies. This is particularly relevant for understanding its potential catalytic activity. nih.govresearchgate.net

Table 4: Representative Molecular Properties of this compound Predictable via DFT (B3LYP) Calculations

| Property | Definition | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |

| ΔE (LUMO-HOMO) | Energy gap between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. scielo.org.mx |

| Dipole Moment (µ) | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. |

| Ionization Potential (I) | Energy required to remove an electron | Directly related to E(HOMO). |

| Electron Affinity (A) | Energy released when an electron is added | Directly related to E(LUMO). |

Computational Modeling of Reactivity, Selectivity, and Chirality Transfer in Catalytic Systems

The parent compound, (-)-sparteine, is a renowned chiral ligand in asymmetric synthesis, and extensive computational modeling has been performed to understand its function. rsc.orgresearchgate.net Similar computational models could be applied to this compound to predict its behavior and potential as a catalyst or ligand.

These models can elucidate:

Reactivity and Selectivity: DFT calculations can model the entire catalytic cycle for a reaction involving a this compound-metal complex. By comparing the energies of diastereomeric transition states, researchers can predict the enantioselectivity of a reaction. nih.govresearchgate.net This reveals how the steric and electronic properties of the ligand control the outcome of the reaction.

Influence of the Hydroxyl Group: Modeling would be crucial to understand how the C-5 hydroxyl group in this compound alters its catalytic properties compared to sparteine. The -OH group could participate in hydrogen bonding with substrates or reagents, potentially modifying the transition state geometry and altering both the rate and selectivity of the transformation.

Chirality Transfer: Computational studies can map the precise mechanism by which the chirality of the this compound ligand is transferred to the product during a reaction. researchgate.netnih.gov This involves analyzing the non-covalent interactions within the catalyst-substrate complex that dictate the stereochemical outcome.

Modeling has shown for sparteine-based systems that anions and solvent molecules can play a critical role in communicating the steric influence of the ligand to the reaction center, directly impacting selectivity. nih.govresearchgate.net Similar studies on this compound would be invaluable for its rational design and application in new catalytic systems.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes for Spartein-5-ol and its Complex Analogues

A significant limitation in the field of asymmetric synthesis has been the commercial availability of only the (–)-enantiomer of sparteine (B1682161). york.ac.uk This has spurred the development of "(+)-sparteine surrogates," which are structurally simplified yet functionally similar molecules. york.ac.uk Future synthetic efforts could focus on creating a broader library of such surrogates and other complex analogues of this compound. These new compounds could possess unique chemical properties and biological activities, expanding their utility in both organic synthesis and medicinal chemistry. researchgate.net The development of robust synthetic routes will not only provide access to rare or unnatural sparteine analogues but also facilitate the synthesis of isotopically labeled standards for metabolic studies and the creation of derivatives for structure-activity relationship (SAR) investigations. researchgate.netyork.ac.uk

Integration of Omics Technologies for Comprehensive Biosynthetic Pathway Elucidation

Despite decades of research, the biosynthetic pathway of quinolizidine (B1214090) alkaloids, including the formation of this compound, remains only partially understood. frontiersin.orgnih.gov While it is established that L-lysine is the primary precursor, which is decarboxylated to cadaverine (B124047), many of the subsequent enzymatic steps leading to the tetracyclic core are yet to be identified. rsc.orgwikipedia.org The biosynthesis is known to occur in the chloroplasts of leaf tissues, with the resulting alkaloids being transported throughout the plant. mdpi.comacs.org

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit to finally unravel the complete pathway. frontiersin.org Recent development of genomic and transcriptomic resources for lupin species, such as Lupinus angustifolius, provides an unprecedented opportunity to identify candidate genes involved in QA biosynthesis. frontiersin.orgnih.gov

Future research should focus on:

Comparative Transcriptomics: Analyzing gene expression profiles in high-alkaloid ("bitter") versus low-alkaloid ("sweet") varieties of lupin, as well as across different tissues and developmental stages, can help pinpoint genes that are co-expressed with known pathway genes like lysine (B10760008) decarboxylase. frontiersin.orgoup.com

Genome-Wide Association Studies (GWAS): Linking genetic markers to variations in the alkaloid profiles across different lupin populations can identify genomic regions containing biosynthetic genes.

Proteomics: Identifying the full suite of proteins present in the cellular compartments where biosynthesis occurs can lead to the discovery of the "missing" enzymes.

Metabolomics: Advanced mass spectrometry techniques can be used to detect and quantify pathway intermediates, providing a more detailed map of the metabolic network. mdpi.com

The integration of these omics datasets will not only allow for the identification of all the genes and enzymes involved in the biosynthesis of this compound but also shed light on the regulatory networks that control their production. frontiersin.org

Table 1: Key Known and Putative Steps in Sparteine Biosynthesis

| Step | Precursor(s) | Product | Enzyme(s) | Status |

| 1 | L-Lysine | Cadaverine | Lysine Decarboxylase (LDC) | Characterized rsc.org |

| 2 | Cadaverine | 5-Aminopentanal (B1222117) / Δ¹-Piperideine | Copper Amine Oxidase (CuAO) / Transaminase | Putative/Partially Characterized rsc.orgwikipedia.org |

| 3 | Δ¹-Piperideine (3 units) | Tetracyclic Sparteine Skeleton | 17-Oxosparteine (B1663948) Synthase (OS), other uncharacterized enzymes | Under Investigation rsc.orgwikipedia.org |

Advanced Mechanistic Studies of Biological Activities at the Molecular Level

Sparteine and its derivatives exhibit a wide range of pharmacological effects, including antiarrhythmic and anticonvulsant properties. rsc.orgnih.gov However, the precise molecular mechanisms underlying these activities are not fully understood. For instance, the anticonvulsant effects of sparteine are thought to be mediated, at least in part, through the activation of M2 and M4 subtypes of muscarinic acetylcholine (B1216132) receptors (mAChRs), leading to a decrease in neuronal hyperexcitability. nih.gov Other studies have pointed to interactions with various ion channels.

Future research must employ advanced techniques to dissect these interactions at the molecular level. This includes:

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: Determining the high-resolution structures of this compound and its analogues bound to their protein targets (e.g., receptors, ion channels, enzymes) can reveal the specific molecular interactions responsible for their biological effects.

Molecular Docking and Simulation: Computational approaches can predict binding modes and affinities, guiding the design of more potent and selective analogues. cabidigitallibrary.org

Cell-based Assays and High-Throughput Screening: These can be used to screen libraries of sparteine derivatives against a wide range of biological targets to identify new activities and potential therapeutic applications. biointerfaceresearch.com

In Vivo Studies: Using advanced animal models and neurophysiological techniques can help to correlate molecular activities with physiological outcomes. nih.gov

A deeper understanding of the structure-activity relationships is crucial. For example, the conformation of the sparteine skeleton (boat vs. chair) has been shown to be a critical determinant of its biological activity, including its bitter taste. cabidigitallibrary.org Investigating how modifications, such as the hydroxyl group in this compound, influence the compound's conformation and interaction with biological targets is a key area for future study. cabidigitallibrary.org

Exploration of New Catalytic Applications Utilizing this compound as a Chiral Scaffold

(–)-Sparteine has been widely used as a chiral ligand in asymmetric synthesis, facilitating a variety of enantioselective transformations. tcichemicals.comtcichemicals.comresearchgate.net It forms complexes with organometallic reagents, such as organolithiums, and is used in transition metal catalysis. york.ac.uktcichemicals.comeurekaselect.com Its rigid, cage-like structure allows for effective transfer of chirality during chemical reactions. researchgate.net

However, the potential of this compound and other functionalized derivatives as chiral ligands remains largely unexplored. The presence of a hydroxyl group in this compound offers a new point for modification or coordination with metal centers, which could lead to novel catalytic activities and selectivities. Future research should focus on synthesizing this compound and its derivatives and evaluating their performance as ligands in a broad range of asymmetric reactions, including:

Asymmetric deprotonation york.ac.uk

Aldol (B89426) additions tcichemicals.com

Michael additions researchgate.net

Oxidative kinetic resolutions tcichemicals.comresearchgate.net

Palladium-catalyzed cross-coupling reactions researchgate.net

The development of new sparteine-based ligands is of high interest, especially given the limited availability of the natural (+)-enantiomer. york.ac.uktcichemicals.com By creating a diverse toolkit of chiral ligands based on the sparteine scaffold, chemists can gain greater control over the synthesis of enantiomerically pure molecules, which are crucial in the pharmaceutical and fine chemical industries. acs.orgbenthamdirect.com

Predictive Computational Models for Structure-Function Relationships and De Novo Design of Spartein-Type Compounds

Computational chemistry offers powerful tools to accelerate the discovery and optimization of sparteine-type compounds. Predictive models can help to elucidate structure-function relationships and guide the de novo design of new molecules with desired properties. cabidigitallibrary.org

Future research in this area should involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of sparteine analogues with their biological activities, QSAR models can be developed to predict the activity of novel, untested compounds.

Pharmacophore Modeling: Identifying the key structural features (the pharmacophore) required for a specific biological activity can guide the design of new scaffolds that mimic the active conformation of this compound.

Molecular Dynamics (MD) Simulations: These simulations can provide insights into the conformational flexibility of this compound and its analogues and how they interact with their biological targets over time. cabidigitallibrary.org

De Novo Design Algorithms: Using the structural information from known active compounds and their targets, computational algorithms can design entirely new molecules that are predicted to have high affinity and selectivity.

These computational approaches, when used in conjunction with experimental synthesis and testing, can significantly streamline the drug discovery and catalyst development process, saving time and resources.

Investigation of Enzyme Engineering Approaches for Tailored Alkaloid Production

The elucidation of the biosynthetic pathway for this compound will pave the way for its production using biotechnological methods. Metabolic engineering and synthetic biology offer the potential to produce high-value alkaloids in engineered microorganisms or plants, overcoming the limitations of chemical synthesis or extraction from natural sources. pnas.orgresearchgate.net

A key future direction is the engineering of the biosynthetic enzymes themselves to create tailored production systems. researchgate.net This involves:

Directed Evolution: Using techniques like error-prone PCR and DNA shuffling, the genes for biosynthetic enzymes can be mutated to create large libraries of enzyme variants. These libraries can then be screened for enzymes with improved properties, such as higher catalytic efficiency, altered substrate specificity, or enhanced stability.

Rational Protein Design: Based on the three-dimensional structure of an enzyme, specific amino acid changes can be made to rationally alter its function. For example, the active site could be modified to accept different substrates, leading to the production of novel, "unnatural" sparteine analogues.

Pathway Engineering: Overexpression of rate-limiting enzymes or silencing of competing pathways can be used to increase the flux towards the desired product. researchgate.netnih.gov Recent work has shown that knocking out enzymes downstream of sparteine in Lupinus angustifolius can lead to the accumulation of enantiomerically pure (–)-sparteine. nih.govresearchgate.netbiorxiv.orgresearchgate.net This demonstrates the feasibility of engineering the pathway to produce specific target alkaloids.

By harnessing the power of enzyme engineering, it may become possible to create "cell factories" in organisms like yeast or E. coli that are optimized for the high-level production of this compound or its custom-designed analogues, providing a sustainable and scalable source of these valuable compounds. pnas.org

Q & A

Q. How can researchers ensure compliance with journal guidelines when submitting this compound studies?

- Methodological Answer : Adhere to Beilstein Journal of Organic Chemistry standards:

- Experimental Section : Limit main text to five synthetic procedures; archive additional protocols in supplementary files.

- References : Cite primary literature for known compounds and provide full synthetic evidence for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.